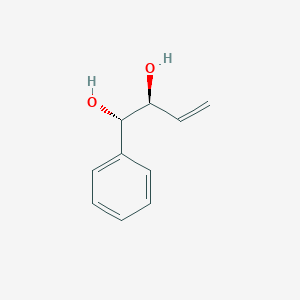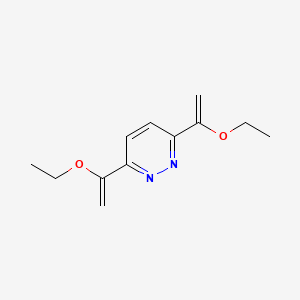
Pyridazine, 3,6-bis(1-ethoxyethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridazine, 3,6-bis(1-ethoxyethenyl)- is a heterocyclic compound characterized by a six-membered ring containing two adjacent nitrogen atoms. This compound is part of the pyridazine family, which is known for its unique physicochemical properties, including weak basicity, high dipole moment, and dual hydrogen-bonding capacity . These properties make pyridazine derivatives attractive for various applications in drug design and molecular recognition.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridazine derivatives often involves cyclization reactions. One common method is the aza-Diels-Alder reaction, which involves the reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions . This reaction offers good functional group compatibility and broad substrate scope. Another method includes the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers, providing functionalized pyridazines with high regiocontrol .
Industrial Production Methods: Industrial production of pyridazine derivatives typically involves scalable synthetic routes that ensure high yields and purity. The use of copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones is one such method, offering efficient synthesis under mild conditions . Additionally, the synthesis of pyridazinium salts from phenylazosulfonates in a single reaction step is another industrially relevant method .
Chemical Reactions Analysis
Types of Reactions: Pyridazine, 3,6-bis(1-ethoxyethenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in diverse reactions, making it a versatile intermediate in organic synthesis.
Common Reagents and Conditions: Common reagents used in the reactions of pyridazine derivatives include Lewis acids, copper catalysts, and silyl enol ethers . Reaction conditions often involve mild temperatures and neutral pH, ensuring high selectivity and yield.
Major Products Formed: The major products formed from the reactions of pyridazine derivatives depend on the specific reaction conditions and reagents used. For example, the aza-Diels-Alder reaction typically yields 6-aryl-pyridazin-3-amines, while the Lewis acid-mediated reactions produce functionalized pyridazines .
Scientific Research Applications
Pyridazine, 3,6-bis(1-ethoxyethenyl)- has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, pyridazine derivatives are used as scaffolds for drug design due to their unique physicochemical properties . They have been explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents . In industry, pyridazine derivatives are used in the synthesis of agrochemicals and other functional materials .
Mechanism of Action
The mechanism of action of pyridazine, 3,6-bis(1-ethoxyethenyl)- involves its interaction with specific molecular targets and pathways. The compound’s dual hydrogen-bonding capacity and high dipole moment enable it to form stable complexes with biological targets, influencing various biochemical pathways . For example, pyridazine derivatives have been shown to inhibit calcium ion influx, which is required for platelet aggregation .
Comparison with Similar Compounds
Pyridazine, 3,6-bis(1-ethoxyethenyl)- can be compared with other similar compounds, such as pyrimidine and pyrazine derivatives. While all these compounds contain nitrogen atoms in their ring structures, pyridazine derivatives are unique due to their specific nitrogen positioning and physicochemical properties . Similar compounds include pyridazinone, which contains a keto functionality and exhibits a broad spectrum of biological activities .
Properties
CAS No. |
479628-48-3 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
3,6-bis(1-ethoxyethenyl)pyridazine |
InChI |
InChI=1S/C12H16N2O2/c1-5-15-9(3)11-7-8-12(14-13-11)10(4)16-6-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
POXFKERRTKKUJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)C1=NN=C(C=C1)C(=C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


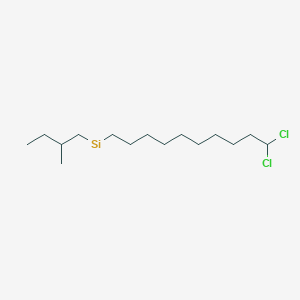
![Pyrrolidine, 1-[[5-(3-cyanophenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12574009.png)
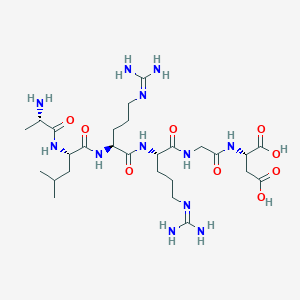
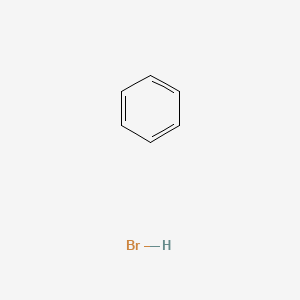
![4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde](/img/structure/B12574043.png)
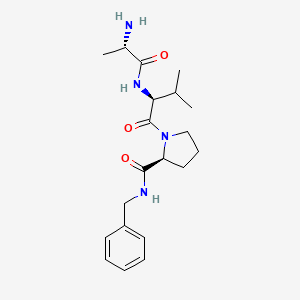
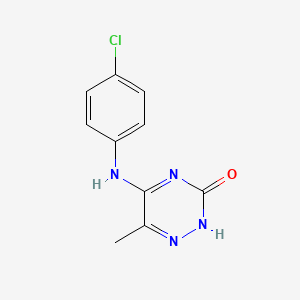
![5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine](/img/structure/B12574055.png)
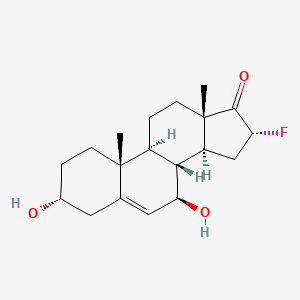


![N,N-Diethyl-2-[4-(2,4,4-trimethylpentan-2-yl)phenyl]acetamide](/img/structure/B12574074.png)
![Benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B12574082.png)
